3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid neopentyl ester, is a valuable building block in organic synthesis. Its presence of a cyano group (C≡N) and a pinacol boronate ester (B(OR)₂) makes it a versatile intermediate for various coupling reactions, particularly Suzuki-Miyaura couplings []. These reactions allow the formation of carbon-carbon bonds between the boron atom and various aryl or vinyl halides, enabling the construction of complex organic molecules [].
Studies have demonstrated the application of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in the synthesis of diverse compounds, including:
The cyano group present in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been explored for its potential medicinal properties. Some studies suggest that the introduction of a cyano group into a molecule can enhance its biological activity []. However, further research is necessary to fully understand the specific effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in this context.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has the molecular formula C${12}$H${14}$BNO$_{2}$ and a molecular weight of approximately 245.08 g/mol. It features a benzonitrile moiety substituted with a 5,5-dimethyl-1,3,2-dioxaborinan group. This structure combines the properties of both the benzonitrile and the dioxaborinane, which can enhance its reactivity and solubility in various organic solvents .
The synthesis of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves multi-step organic reactions. Key methods include:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile interacts with other biological molecules. While specific interaction studies for this compound are sparse, compounds with similar structures have been shown to interact with proteins and enzymes effectively. This suggests that further studies could reveal its potential as a bioactive agent or inhibitor in biochemical pathways.
Several compounds share structural similarities with 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Key Features |
|---|---|---|---|
| 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | C${13}$H${16}$BNO$_{3}$ | 0.70 | Different substitution pattern on the benzene ring |
| 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C${12}$H${14}$BNO$_{2}$ | 0.74 | Lacks dimethyl groups |
| 4-Cyano-2-methoxyphenylboronic acid | C${10}$H${10}$BNO$_{4}$ | 0.76 | Contains methoxy group instead of dioxaborinane |
| 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C${15}$H${20}$BNO$_{4}$ | 0.70 | Hydroxy group introduces different reactivity |
The unique combination of the dioxaborinane structure and the benzonitrile moiety in 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile sets it apart from these similar compounds by potentially enhancing its reactivity and biological activity.
Irritant